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(2-Amino-5-cyanophenyl)boronic acid
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Overview
Description
(2-Amino-5-cyanophenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring substituted with an amino group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-cyanophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
(2-Amino-5-cyanophenyl)boronic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. For instance, it is utilized in the production of active pharmaceutical ingredients such as Perampanel, which is used for treating epilepsy and other neurological disorders . The compound's boronic acid functionality is crucial for its biological activity and interaction with target enzymes.
Inhibition of β-Lactamases
Recent studies have highlighted the role of boronic acids, including this compound, as inhibitors of class C β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria like Acinetobacter. The compound acts as a transition state inhibitor, mimicking the high-energy intermediates in the enzymatic reaction, thereby enhancing its pharmacological profile against resistant strains .
Organic Synthesis
Suzuki Coupling Reactions
this compound is frequently employed in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions demonstrates its utility as a building block in organic synthesis .
Table 1: Summary of Organic Synthesis Applications
Bioconjugation
Bioconjugation Techniques
The compound has been investigated for its potential in bioconjugation, particularly for modifying peptides containing cysteine residues. A novel methodology allows for the direct installation of benzodiazaborines (BDABs) on peptide chains using this compound derivatives. This approach enhances the stability and functionality of bioconjugates, making them valuable tools in chemical biology .
Case Study: Cysteine Modification
In a recent study, this compound was utilized to selectively modify N-terminal cysteine-containing peptides. The reaction demonstrated high conversion rates and selectivity, indicating its potential for developing targeted therapies and diagnostics .
Environmental Applications
Agrochemical Development
The compound is also relevant in the development of agrochemicals. Its boronic acid structure allows it to act as a key intermediate in synthesizing various herbicides and pesticides, contributing to agricultural productivity while addressing pest resistance issues.
Mechanism of Action
The mechanism of action of (2-Amino-5-cyanophenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Aminophenyl)boronic acid
- (4-Cyanophenyl)boronic acid
Comparison: (2-Amino-5-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives. In comparison, phenylboronic acid lacks these substituents and thus has different reactivity and applications. (4-Aminophenyl)boronic acid and (4-Cyanophenyl)boronic acid each contain only one of the functional groups, limiting their versatility compared to this compound.
Biological Activity
(2-Amino-5-cyanophenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and biosensing. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a boronic acid functional group attached to an aromatic ring with amino and cyano substituents. The presence of these functional groups is crucial for its biological interactions, particularly in enzyme inhibition and molecular recognition processes.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives bearing similar structures can lead to cell cycle arrest in the G2/M phase, which is indicative of their potential as anticancer agents. In one study, compounds related to this structure demonstrated IC50 values ranging from 1.45 to 4.25 μM against several cancer cell lines, highlighting their potency .
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound 19 | HEp-2 | 1.45 | G2/M phase arrest |
Compound 19 | NCI-H460 | 4.25 | G2/M phase arrest |
Compound 19 | LN-229 | 3.00 | G2/M phase arrest |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including proteases and glycosidases. The boronic acid moiety is known to form reversible covalent bonds with the active site serine or cysteine residues in these enzymes, leading to inhibition. This mechanism has been exploited in the design of inhibitors for therapeutic applications .
Biosensing Applications
The compound's ability to interact with cis-diol-containing molecules has made it valuable in biosensing technologies. Boronic acids, including this compound, can form stable complexes with sugars and other diols, which can be utilized in the development of sensors for glucose and other biomolecules . Recent advances have shown that boronic acid-functionalized materials can enhance the sensitivity and specificity of biosensors.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various boronic acids, this compound derivatives were tested against pancreatic adenocarcinoma cell lines. The results indicated selective toxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMC), suggesting a therapeutic window for clinical applications .
Case Study 2: Enzyme Inhibition
A recent investigation into enzyme inhibitors revealed that this compound effectively inhibited dipeptidyl peptidases (DPPs), which are implicated in various diseases, including diabetes and cancer. The study demonstrated that the compound could significantly reduce enzyme activity at low concentrations, showcasing its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H7BN2O2 |
---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
(2-amino-5-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,10H2 |
InChI Key |
VAUSIEBJNLSUPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)N)(O)O |
Origin of Product |
United States |
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